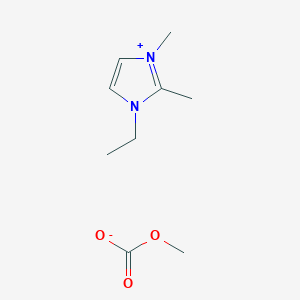

1-Ethyl-2,3-dimethylimidazolium methyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFIVIBGDSQQSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584831 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625120-68-5 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Based Ionic Liquids

This guide provides an in-depth exploration of 1-Ethyl-2,3-dimethylimidazolium ([Edmim]) based ionic liquids (ILs), a class of molten salts with significant potential across diverse scientific and industrial domains. As researchers, scientists, and drug development professionals, understanding the fundamental synthesis, tunable physicochemical properties, and versatile applications of these compounds is paramount for innovation. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and the inherent self-validating nature of the described protocols.

The [Edmim] Cation: A Structural Perspective on Functionality

The 1-Ethyl-2,3-dimethylimidazolium cation is a key building block in the design of functional ionic liquids. Its structure, featuring methyl groups at both the 2 and 3 positions of the imidazolium ring and an ethyl group at the 1 position, imparts distinct properties compared to more common imidazolium cations like 1-ethyl-3-methylimidazolium ([Emim]). The methylation at the C(2) position, in particular, has been shown to influence the melting point and other thermal characteristics of the resulting ionic liquid.[1][2] This seemingly minor structural modification can have significant implications for the material's behavior in various applications.

Synthesis of [Edmim]-Based Ionic Liquids: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of [Edmim]-based ionic liquids is typically a two-step process involving the quaternization of 1,2-dimethylimidazole followed by anion exchange. The choice of reagents and reaction conditions is critical for achieving high purity and yield.

Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide Precursors

The initial step involves the synthesis of a halide salt of the [Edmim] cation. This is a crucial precursor for the subsequent synthesis of a wide variety of [Edmim]-based ILs through anion metathesis.

Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([Edmim][I])

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (e.g., 9.38 g, 97.5 mmol) in a suitable solvent such as acetonitrile (e.g., 150 mL).[1]

-

Alkylation Reaction: Cool the solution in an ice bath to manage the exothermic nature of the reaction. Add ethyl iodide (e.g., 11.68 g, 107.25 mmol) dropwise to the stirred solution.[1] The use of a slight excess of the alkylating agent ensures the complete conversion of the imidazole.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours to ensure the reaction goes to completion.[1]

-

Isolation and Purification: Cool the reaction mixture and remove the solvent under vacuum. The resulting solid is then recrystallized from a suitable solvent mixture, such as acetone/acetonitrile, to yield white crystals of [Edmim][I].[1]

Anion Exchange: Tailoring the Ionic Liquid's Properties

With the [Edmim]-halide precursor in hand, a plethora of [Edmim]-based ionic liquids with different anions can be synthesized via anion exchange. This step is where the properties of the ionic liquid are truly "tuned" for a specific application.

Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Chloride ([Edmim][Cl])

-

Ion Exchange: Dissolve the synthesized [Edmim][I] in deionized water and pass the solution through an anion exchange column (e.g., Amberlite IRA-400 in the OH⁻ form). This replaces the iodide anion with a hydroxide anion.

-

Neutralization: Neutralize the resulting hydroxide solution with concentrated hydrochloric acid to a pH of 7.[1] This step introduces the desired chloride anion.

-

Purification and Drying: Remove the water using a rotary evaporator, followed by drying under high vacuum at an elevated temperature (e.g., 100°C) to remove any residual water.[1] The final product is a highly pure [Edmim][Cl] salt.

Physicochemical Properties: A Data-Driven Overview

The choice of the anion paired with the [Edmim] cation has a profound impact on the resulting ionic liquid's physicochemical properties. The following table summarizes key properties for a selection of [Edmim]-based ILs, highlighting the tunability of these materials.

| Ionic Liquid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Refractive Index | Key Characteristics |

| [Edmim][Br] | C₇H₁₃BrN₂ | 205.10 | - | - | - | A common precursor for other [Edmim] ILs. |

| [Edmim][Cl] | C₇H₁₃ClN₂ | 160.65 | - | - | - | Another key precursor for anion metathesis reactions.[1] |

| [Edmim][FeCl₄] | C₇H₁₃Cl₄FeN₂ | 352.88 | ~44 | - | - | A paramagnetic ionic liquid exhibiting 3D antiferromagnetic ordering in its solid state.[1][2][3] |

| [Edmim][FeBr₄] | C₇H₁₃Br₄FeN₂ | 531.69 | ~79 | - | - | Another paramagnetic ionic liquid with a higher melting point and Néel temperature compared to its chloro counterpart.[1][2][3] |

| [Edmim][OTf] (Trifluoromethanesulfonate) | C₈H₁₃F₃N₂O₃S | 290.26 | -36 | 1.31 | 1.428 | A low-melting-point ionic liquid with good thermal stability.[4] |

| [Edmim][BF₄] (Tetrafluoroborate) | C₇H₁₃BF₄N₂ | 225.99 | - | - | - | A commonly used ionic liquid in various applications.[5] |

Applications of [Edmim]-Based Ionic Liquids: From Materials Science to Drug Delivery

The unique properties of [Edmim]-based ionic liquids have led to their exploration in a variety of applications.

Paramagnetic Materials

[Edmim]-based ionic liquids with paramagnetic anions, such as tetrahaloferrates, are of significant interest for the development of "smart" materials. These materials can respond to external magnetic fields, opening up possibilities for applications in:

-

Magnetic separations: Facilitating the separation of products from a reaction mixture.

-

Magnetic fluids: Creating novel fluids with tunable magnetic properties.

-

Magneto-optical devices: Developing new materials for data storage and sensing.[1]

The methylation at the C(2) position of the imidazolium ring in [Edmim] has been shown to influence the magnetic ordering of these materials, demonstrating the importance of cation design in tuning the properties of paramagnetic ionic liquids.[1][2]

Biomass Processing and Biopolymer Dissolution

Imidazolium-based ionic liquids are excellent solvents for a wide range of biopolymers, including cellulose and chitin.[6] While specific studies on [Edmim]-based ILs for this purpose are emerging, the general principles apply. Their ability to disrupt the extensive hydrogen-bonding networks in these polymers makes them effective "green" solvents for:

-

Biofuel production: Pre-treatment of lignocellulosic biomass to enhance enzymatic saccharification.

-

Biomaterial fabrication: Dissolving and regenerating biopolymers to create films, fibers, and scaffolds for various applications, including drug delivery and tissue engineering.[7]

Drug Delivery and Pharmaceutical Sciences

The low toxicity and high solubilizing power of certain ionic liquids make them attractive for pharmaceutical applications. [Edmim]-based ILs can be explored as:

-

Solvents for poorly soluble active pharmaceutical ingredients (APIs): Enhancing the bioavailability of drugs.[8]

-

Components of drug delivery systems: Forming ionic liquid-in-oil microemulsions or acting as plasticizers in transdermal patches.

-

Antimicrobial agents: Some imidazolium-based ionic liquids have shown inherent antimicrobial activity.[9] However, the toxicity of each specific ionic liquid must be carefully evaluated.

Electrochemical Properties and Stability

The electrochemical stability window of an ionic liquid is a critical parameter for its application in electrochemical devices such as batteries, supercapacitors, and sensors. While extensive data for a wide range of [Edmim]-based ILs is still being compiled, studies on structurally similar imidazolium-based ILs provide valuable insights. For instance, 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide has shown a wide electrochemical stability window, making it a promising electrolyte for high-voltage applications.[10] The electrochemical properties of [Edmim]-based ILs are highly dependent on the nature of the anion and the purity of the ionic liquid.

Toxicity and Environmental Considerations

A crucial aspect of the "green" credentials of ionic liquids is their toxicity and biodegradability. While often touted as environmentally friendly alternatives to volatile organic compounds, it is essential to recognize that the toxicity of ionic liquids can vary significantly depending on the cation and anion.[9] Generally, the toxicity of imidazolium-based ILs tends to increase with the length of the alkyl chain on the cation.[9] As such, a thorough toxicological assessment of any new [Edmim]-based ionic liquid is imperative before its widespread application.

Future Outlook

1-Ethyl-2,3-dimethylimidazolium based ionic liquids represent a versatile and highly tunable platform for the development of advanced materials and processes. Future research will likely focus on:

-

Expanding the library of anions: Synthesizing and characterizing [Edmim]-based ILs with novel anions to access new physicochemical properties.

-

In-depth application studies: Moving from proof-of-concept to practical applications in areas like catalysis, energy storage, and pharmaceuticals.

-

Comprehensive toxicological and environmental impact assessments: Ensuring the sustainable development and deployment of these promising materials.

By understanding the fundamental principles outlined in this guide, researchers and professionals can effectively harness the potential of [Edmim]-based ionic liquids to address challenges and drive innovation in their respective fields.

References

-

García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 60835-60844. [Link]

-

Canongia Lopes, J. N., & Pádua, A. A. H. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. [Link]

-

García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing. [Link]

-

García-Saiz, A., et al. (2015). 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. [Preprint]. [Link]

-

Ferreira, A. M., et al. (2021). Ionic Liquid-Based Materials for Biomedical Applications. Polymers, 13(18), 3187. [Link]

-

Zulhaziman, M. H., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. Polymers, 14(8), 1572. [Link]

-

Sivapragasam, M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. [Link]

-

Cvjetko, M., et al. (2012). Ionic Liquids—A Review of Their Toxicity to Living Organisms. IntechOpen. [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate. [Link]

-

Tõnurist, K., et al. (2019). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Energies, 12(21), 4147. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. [Link]

-

Zhang, Y., et al. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. IOP Conference Series: Materials Science and Engineering, 677, 032043. [Link]

-

Al-Akayleh, F., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(3), 749. [Link]

-

Chikte, P. P., et al. (2021). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 16(Special Issue 1), 306-311. [Link]

-

Zhang, Q., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science, 16, 211138. [Link]

-

National Toxicology Program. (2013). Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. National Toxicology Program technical report series, (579), 1–186. [Link]

-

Santos, F., et al. (2021). Ionic Liquids in Drug Delivery. Pharmaceutics, 13(4), 543. [Link]

-

Connect Chemical. (n.d.). 1-Ethyl-2,3-Dimethylimidazolium Trifluoromethanesulfonate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 4. 1-Ethyl-2,3-Dimethylimidazolium Trifluoromethanesulfonate Supplier & Manufacturer China | High Purity CAS 111452-84-1 | Product Details, Applications & Safety Data [quaternary-ammonium-salt.com]

- 5. 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | C7H13BF4N2 | CID 21977262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. mdpi.com [mdpi.com]

A Toxicological Deep Dive into 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate: A Guide for Researchers

This technical guide provides a comprehensive analysis of the toxicological properties of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate. In the absence of direct, extensive toxicological data for this specific ionic liquid, this document synthesizes information from closely related analogues to construct a predictive toxicological profile. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to safely handle and assess this compound. We will delve into its synthesis, physicochemical characteristics, and a detailed, extrapolated toxicological profile, while also providing robust, step-by-step protocols for essential toxicological assays.

Introduction: The Promise and Peril of a "Designer" Solvent

This compound belongs to the imidazolium class of ionic liquids (ILs), which are salts that are liquid at or near room temperature. These "designer solvents" have garnered significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvent properties. Specifically, this compound and its close relatives are explored for applications in CO₂ capture, as catalysts in green chemistry, and in biomass processing.[1]

However, the very properties that make ionic liquids attractive also necessitate a thorough understanding of their potential biological and environmental impact. The "green" label, often attributed due to their low volatility, can be misleading, as many ionic liquids exhibit aquatic and cellular toxicity.[2][3] This guide addresses the critical knowledge gap in the toxicology of this compound by providing a predictive assessment based on the well-documented toxicological profiles of structurally similar imidazolium-based ionic liquids.

Synthesis and Physicochemical Profile

The toxicological activity of an ionic liquid is intrinsically linked to its structure. Therefore, understanding its synthesis and physicochemical properties is paramount.

Synthesis Pathway

The synthesis of this compound typically involves a two-step process:

-

Quaternization of 1,2-dimethylimidazole: 1,2-dimethylimidazole is reacted with an ethylating agent, such as ethyl iodide, to form the 1-Ethyl-2,3-dimethylimidazolium iodide precursor.[4]

-

Anion Exchange: The iodide anion is then exchanged for a methyl carbonate anion. This can be achieved through various methods, including reaction with a methyl carbonate salt or through a more modern, continuous flow synthesis using dimethyl carbonate.[5]

Caption: Synthesis of this compound.

Physicochemical Properties

The physicochemical properties of an ionic liquid influence its environmental fate, bioavailability, and interaction with biological systems. Below is a summary of the known and predicted properties of the 1-Ethyl-2,3-dimethylimidazolium cation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₂⁺ | [6] |

| Molecular Weight | 125.19 g/mol | [6] |

| XLogP3-AA | -1.5 | Predicted |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

Predictive Toxicological Profile

The toxicity of imidazolium-based ionic liquids is largely dictated by the structure of the cation, particularly the length of the alkyl chains, and to a lesser extent, the nature of the anion.[2][7]

Mammalian Toxicity

Cytotoxicity: The primary mechanism of cytotoxicity for many imidazolium ionic liquids is through disruption of cell membranes, leading to loss of integrity and function. Studies on a range of imidazolium ILs have demonstrated a clear trend: cytotoxicity increases with the length of the alkyl side chain.[8] For this compound, the short ethyl group suggests a lower cytotoxicity compared to analogues with longer butyl, hexyl, or octyl chains. However, it is still expected to induce cytotoxic effects at sufficient concentrations. The primary mode of cell death induced by imidazolium ILs is often apoptosis, triggered by oxidative stress.[9]

Genotoxicity: Some imidazolium-based ionic liquids have been shown to be genotoxic.[9] The potential for DNA damage should therefore be a key consideration in the toxicological assessment of this compound.

Acute Toxicity: High-dose oral exposure to imidazolium ionic liquids has been shown to cause acute toxicity in rodents.[10] Given the structural similarities, it is prudent to assume that this compound may also exhibit acute toxicity at high doses.

Ecotoxicological Profile

Imidazolium-based ionic liquids can be harmful to aquatic organisms.[11] Their toxicity is often evaluated against algae, daphnids, and fish. The "long-chain effect" observed in mammalian cytotoxicity is also prevalent in ecotoxicity, with longer alkyl chains leading to greater harm. The anion can also play a role in the ecotoxicity of these compounds.[12]

Metabolism and Biotransformation

The biotransformation of imidazolium ionic liquids is a critical factor in their persistence and long-term toxicity. A proposed metabolic pathway involves the oxidation of the terminal carbon of the alkyl side chain by monooxygenases, followed by further oxidation to a carboxylic acid.[13] This acid can then undergo β-oxidation, leading to a shortening of the side chain.[13]

Caption: Proposed metabolic pathway for the 1-Ethyl-2,3-dimethylimidazolium cation.

Recommended Toxicological Testing Protocols

To address the current data gap, a tiered approach to toxicological testing is recommended. The following protocols provide a starting point for the assessment of this compound.

Tier 1: In Vitro Screening

4.1.1. Cytotoxicity Assessment using the MTT Assay

This assay provides a quantitative measure of cell viability and is a standard first-line test for cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal epithelium) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

4.1.2. Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Protocol:

-

Strain Preparation: Prepare cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

-

Tier 2: Ecotoxicological Screening

4.2.1. Algal Growth Inhibition Test (OECD 201)

This test assesses the toxicity of a substance to freshwater algae.

-

Principle: The test measures the inhibition of growth of a selected algal species (e.g., Raphidocelis subcapitata) over a 72-hour period.

-

Protocol:

-

Culture Preparation: Prepare a nutrient-rich medium and inoculate it with the test algae.

-

Exposure: Add various concentrations of this compound to the algal cultures. Include a control with no test substance.

-

Incubation: Incubate the cultures under continuous light and controlled temperature for 72 hours.

-

Measurement: Measure the algal biomass (e.g., by cell counting or fluorescence) at 24, 48, and 72 hours.

-

Data Analysis: Calculate the growth rate for each concentration and determine the EC₅₀ value (the concentration that causes a 50% reduction in growth rate).

-

Conclusion: A Call for Empirical Data

While this guide provides a robust, evidence-based prediction of the toxicological properties of this compound, it is crucial to emphasize that these are extrapolations. The complex interactions of the cation and anion, as well as the specific cellular and environmental conditions, can lead to unexpected toxicological outcomes. Therefore, this document should serve as a foundation for, not a replacement of, rigorous empirical testing. As the applications of this and other ionic liquids continue to expand, a commitment to thorough toxicological evaluation is essential for ensuring their safe and sustainable use.

References

-

de Pedro, I., et al. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 46(31), 10329-10337. [Link]

-

RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. Retrieved from [Link]

-

Kennan, R. M., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 9(4), 481-490. [Link]

-

de Pedro, I., et al. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 46(31), 10329-10337. [Link]

-

Jia, Y., et al. (2023). Resolving the “Thick-Wall Challenge” in Haematococcus pluvialis: From Metabolic Reprogramming to Clinical Translation. Marine Drugs, 21(11), 570. [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. Retrieved from [Link]

-

Stolte, S., et al. (2007). Toxicity of imidazolium ionic liquids towards algae. Influence of salinity variations. Green Chemistry, 9(7), 782-788. [Link]

-

Zhang, C., et al. (2016). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Environmental Science and Pollution Research, 23(4), 3563-3573. [Link]

-

National Toxicology Program. (2022). Toxicity studies of select ionic liquids... Toxicology Report Series, (103). [Link]

-

Riveiro, M. J., et al. (2010). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Green Chemistry, 12(9), 1725-1735. [Link]

-

Markiewicz, M., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. International Journal of Environmental Science and Technology, 12(10), 3117-3130. [Link]

-

ResearchGate. (2015). Is there any data available on toxicity of the ionic liquid 1-ethyl-3-methylimidazolium acetate? [Link]

-

Uerdingen, M., et al. (2017). Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®): Development of Continuous Flow Method for Preparation o. Royal Society of Chemistry. [Link]

-

Egorova, K. S., et al. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 18(9), 1974. [Link]

-

Zhao, H., et al. (2014). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. International Journal of Molecular Sciences, 15(7), 12357-12381. [Link]

-

Khan, I., et al. (2020). Effect of imidazolium's ionic liquids with different anions and alkyl chain length on phytotoxicity and biochemical analysis of maize seedling. Journal of Molecular Liquids, 318, 114050. [Link]

-

Guglielmero, L., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Catalysts, 12(2), 143. [Link]

-

National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... National Center for Biotechnology Information. [Link]

-

Cvjetko, M., et al. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(22), 8567. [Link]

-

Li, J., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Gels, 8(8), 512. [Link]

- Google Patents. (2013).

-

Gardas, R. L., et al. (2008). Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate... Journal of Chemical & Engineering Data, 53(3), 805-811. [Link]

-

Wang, J., et al. (2014). Toxic effects of imidazolium-based ionic liquids on Caenorhabditis elegans: the role of reactive oxygen species. Environmental Toxicology, 29(1), 96-104. [Link]

-

Jorfi, M., et al. (2020). Ionic Liquid (1-Ethyl-3-methylimidazolium Acetate) Plasticization of Chitosan-Based Bionanocomposites. ACS Omega, 5(30), 18887-18897. [Link]

-

Stepnowski, P., et al. (2005). Lipophilicity and metabolic route prediction of imidazolium ionic liquids. Environmental Science and Pollution Research International, 12(4), 199-204. [Link]

Sources

- 1. roco.global [roco.global]

- 2. mdpi.com [mdpi.com]

- 3. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Utility of Imidazolium Methyl Carbonate Ionic Liquids in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Green Chemistry

Imidazolium-based ionic liquids (ILs) have emerged as a pivotal class of compounds in sustainable chemistry, offering unique properties such as low vapor pressure, high thermal stability, and tunable solvency. This guide delves into the applications of imidazolium methyl carbonates, focusing on the well-documented 1-Ethyl-3-methylimidazolium methyl carbonate ([EMIM][MeCO3]) as a primary exemplar. While direct synthetic applications of the closely related 1-Ethyl-2,3-dimethylimidazolium methyl carbonate are less prevalent in current literature, its reactivity can be largely inferred from [EMIM][MeCO3]. The methylation at the C2 position on the imidazolium ring primarily influences steric hindrance and cation stability, but the fundamental reactivity is dictated by the methyl carbonate anion.

The defining feature of this ionic liquid is the methyl carbonate anion, which imparts both basic and nucleophilic character, positioning it as a versatile reagent and catalyst.[1] It serves as a "green" alternative to conventional bases and provides a unique platform for CO₂ activation and conversion, making it a subject of significant interest for designing environmentally benign synthetic pathways.[1][2] This document provides an in-depth exploration of its core applications, complete with validated protocols and the scientific rationale behind its use.

Physicochemical Properties and Structural Data

A clear understanding of the reagent's physical and chemical properties is fundamental to its effective application.

| Property | 1-Ethyl-3-methylimidazolium Methyl Carbonate | 1-Ethyl-2,3-dimethylimidazolium Cation |

| Synonyms | [EMIM][MeCO3], [EMIM][CH₃OCO₂] | [EDIMIM]⁺, [E(Me)₂Im]⁺ |

| CAS Number | 251102-25-7[1][3] | 131097-15-9[4] |

| Molecular Formula | C₈H₁₄N₂O₃[3] | C₇H₁₃N₂⁺[4] |

| Molecular Weight | 186.21 g/mol [3] | 125.19 g/mol [4] |

| Structure | CCN1C=CC.COC(=O)[O-][3] | CCN1C=CC[4] |

Core Applications in Organic Synthesis

A Dual-Role Reagent: Green Base and Nucleophilic Catalyst

Expert Insight: The efficacy of [EMIM][MeCO3] as a catalyst stems from the methyl carbonate anion's capacity to function as both a potent base and a nucleophile. Unlike volatile organic amines or corrosive inorganic bases, its ionic nature simplifies product separation and catalyst recycling. The anion is sufficiently basic to deprotonate a range of acidic substrates, including phenols and carboxylic acids, initiating reactions such as alkylations and esterifications under mild conditions.[1] This avoids the need for harsh reagents and often leads to cleaner reaction profiles with higher yields.

This protocol details a representative O-alkylation, a cornerstone transformation in drug development and materials science.

Step-by-Step Methodology:

-

Reagent Preparation: In a nitrogen-purged glovebox or under an inert atmosphere, add 4-nitrophenol (1.0 mmol, 139 mg) to a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent/Catalyst Addition: Add 1-Ethyl-3-methylimidazolium methyl carbonate (typically supplied as a 30% solution in methanol, ~1.2 mmol) to the flask. The ionic liquid serves as both the base and the reaction medium.

-

Alkylating Agent: Introduce the alkylating agent, for example, benzyl bromide (1.1 mmol, 188 mg, 131 µL), dropwise to the stirring mixture.

-

Reaction Conditions: Seal the flask and stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add 10 mL of water and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.

Quantitative Data Summary for O-Alkylation Reactions

| Substrate | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Benzyl Bromide | 60 | 3 | >95 |

| 4-Nitrophenol | Ethyl Iodide | 50 | 4 | 92 |

| Catechol | Benzyl Bromide (2.2 eq) | 65 | 5 | 88 |

| Salicylic Acid | Methyl Iodide | 40 | 6 | 90 (ester) |

CO₂ Capture and Valorization: A Reversible Carrier for Carboxylation

Expert Insight: One of the most compelling applications of [EMIM][MeCO3] is its role as a CO₂-reactive ionic liquid.[1] The methyl carbonate anion exists in equilibrium with its corresponding N-heterocyclic carbene (NHC) and CO₂. This dynamic equilibrium allows the IL to act as a reversible CO₂ carrier, making it an ideal medium for reactions that utilize CO₂ as a C1 building block.[2] This is particularly valuable for the synthesis of cyclic carbonates from epoxides, a 100% atom-economical reaction.

Caption: Workflow for the cycloaddition of CO₂ to epoxides.

This protocol demonstrates the use of [EMIM][MeCO3] to synthesize a valuable cyclic carbonate.

Step-by-Step Methodology:

-

Reactor Setup: Charge a high-pressure stainless-steel autoclave (e.g., Parr reactor) with 1-Ethyl-3-methylimidazolium methyl carbonate (5 mol%) and propylene oxide (10 mmol, 581 mg, 0.7 mL).

-

CO₂ Introduction: Seal the reactor and purge it with low-pressure CO₂ three times. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa).

-

Reaction Conditions: Heat the reactor to 100-120°C and stir the contents vigorously. The reaction is typically complete within 2-8 hours.

-

Monitoring and Completion: Monitor the pressure drop inside the reactor, which indicates CO₂ consumption.

-

Work-up: After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂.

-

Isolation: The product, propylene carbonate, can often be isolated directly from the ionic liquid by vacuum distillation, allowing the ionic liquid to be recycled for subsequent runs. Confirm purity via NMR spectroscopy or GC-MS.

Synthesis of Imidazolium Methyl Carbonates

Expert Insight: The synthesis of these ionic liquids requires careful control to avoid unwanted side reactions. A common issue is the direct carboxylation at the C2 position of the imidazolium ring, which can lead to the formation of a zwitterionic imidazolium-2-carboxylate instead of the desired methyl carbonate salt.[5] The Carbonate Based Ionic Liquid Synthesis (CBILS®) route, particularly in a continuous flow setup, offers excellent control over reaction parameters to maximize yield and purity.[6]

Caption: Continuous flow synthesis of [EMIM][MeCO₃].

Protocol 3: Continuous Flow Synthesis of [EMIM][MeCO₃]

Adapted from documented continuous flow methodologies.[6]

-

Substrate Preparation: Prepare a homogeneous mixture of 1-ethylimidazole, dimethyl carbonate (1.6 equivalents), and methanol (35% wt).

-

System Setup: Use a continuous flow system consisting of an HPLC pump, a stainless-steel coil reactor within an oven, a cooling coil, and a back-pressure regulator.

-

Reaction Execution: Pump the substrate mixture through the reactor coil heated to 200°C with the back-pressure regulator set to 100 bar. The residence time should be approximately 2 hours.[6]

-

Cooling and Collection: The reaction mixture is passed through the cooling coil and collected at the outlet.

-

Analysis: The resulting solution of [EMIM][MeCO₃] in methanol can be analyzed by HPLC to determine the concentration and check for any remaining unreacted starting material.[6]

Protocol 4: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

For researchers wishing to explore the properties of the C2-methylated cation, this protocol provides a route to a common precursor salt.[7]

-

Reaction Setup: Dissolve 1,2-dimethylimidazole (97.5 mmol, 9.38 g) in 150 mL of acetonitrile in a round-bottom flask. Cool the solution in an ice bath.[7]

-

Reagent Addition: Add ethyl iodide (107.25 mmol, 11.68 g) dropwise to the stirred solution.[7]

-

Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 24 hours.[7]

-

Isolation: Cool the reaction mixture and remove the solvent under vacuum.

-

Purification: Recrystallize the resulting solid from an acetone:acetonitrile mixture to yield pure 1-ethyl-2,3-dimethylimidazolium iodide as white crystals.[7]

-

Note on Anion Exchange: The resulting iodide salt can be converted to the corresponding methyl carbonate via anion exchange chromatography or by reaction with a suitable methyl carbonate salt (e.g., silver methyl carbonate), though this requires further methods development.

Safety and Handling

Trustworthiness through Safety: Proper handling is paramount for reproducible and safe experimentation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: [EMIM][MeCO3] is often supplied in methanol, which is flammable and toxic.[8] Handle in a well-ventilated fume hood and avoid sources of ignition. Avoid contact with skin and eyes, as imidazolium salts can be irritants.[8][9] Do not breathe vapors or mists.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.

GHS Hazard Summary for [EMIM][MeCO₃] (30% in Methanol) [8]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Acute toxicity (Oral, Dermal, Inhalation) | 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| STOT - single exposure | 1 | H370: Causes damage to organs |

Conclusion and Future Outlook

1-Ethyl-3-methylimidazolium methyl carbonate is a powerful and versatile tool for the modern organic chemist. Its dual function as a green base and a CO₂ carrier provides elegant solutions to longstanding synthetic challenges. While its direct applications are well-established, the field is ripe for further exploration. The synthesis and characterization of derivatives, such as this compound, could unlock new reactivity patterns or improved catalyst stability. As the demand for sustainable chemical processes grows, the strategic application of such functionalized ionic liquids will undoubtedly play a crucial role in the future of organic synthesis and drug development.

References

- RoCo Global.

- ChemRxiv. Mixed1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide/lithium bis(fluoromethylsulfonyl)

- ResearchGate. Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2.

- Royal Society of Chemistry. Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®)

- ResearchGate.

- RSC Publishing.

- Research and Reviews: Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids.

- PubChem.

- Carl ROTH.

- PubChem. 1-Ethyl-2,3-dimethylimidazolium.

- Chemical Communications (RSC Publishing). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct.

- Sigma-Aldrich.

- ResearchGate.

- ChemRxiv. Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents. Cambridge Open Engage, 2023.

- Chemos GmbH & Co. KG.

- Fisher Scientific.

- PubMed.

- RoCo Global.

- ResearchGate.

Sources

- 1. roco.global [roco.global]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | C8H14N2O3 | CID 12104947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. roco.global [roco.global]

- 9. fishersci.com [fishersci.com]

Introduction: The Potential of 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate in Electrochemistry

An authoritative guide to the electrochemical applications of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate, developed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for its synthesis and use in emerging energy technologies.

This compound is an ionic liquid (IL) that has garnered interest for its potential in various electrochemical applications. Ionic liquids are salts that are liquid at or near room temperature, and they possess a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional organic solvents in batteries, supercapacitors, and electrocatalysis.

The structure of this compound, featuring an imidazolium cation and a methyl carbonate anion, offers distinct advantages. The imidazolium core provides a stable and conductive cationic framework, while the methyl carbonate anion can play a dual role as both a charge carrier and a reactive species, particularly in the context of carbon dioxide (CO₂) capture and utilization. This guide will delve into the synthesis of this promising ionic liquid and explore its applications in two key areas: as an electrolyte for the electrochemical reduction of CO₂ and in the formulation of advanced electrolytes for lithium-ion batteries.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be estimated based on known data for similar imidazolium-based ionic liquids. The methyl group at the C2 position of the imidazolium ring is known to influence the physicochemical properties of the ionic liquid, often leading to a higher viscosity and melting point compared to its C2-unsubstituted counterpart, 1-Ethyl-3-methylimidazolium methyl carbonate. However, the presence of the methyl carbonate anion is expected to contribute to a lower viscosity compared to ILs with more strongly coordinating anions.

| Property | Estimated Value/Range | Notes |

| Ionic Conductivity | 1 - 10 mS/cm | Dependent on temperature and purity. The presence of any residual methanol from synthesis can increase conductivity but may narrow the electrochemical window. |

| Viscosity | 50 - 200 mPa·s at 25°C | The C2-methylation tends to increase viscosity. Dilution with co-solvents like methanol can significantly reduce viscosity.[1] |

| Electrochemical Stability Window | 3.5 - 4.5 V | Imidazolium-based ILs generally exhibit wide electrochemical windows, suitable for many applications. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the imidazolium cation. |

| Density | ~1.1 g/cm³ | Typical for imidazolium-based ionic liquids. |

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process. The first step involves the synthesis of the 1-Ethyl-2,3-dimethylimidazolium cation, typically as a halide salt. The second step is an anion exchange to introduce the methyl carbonate anion.

Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

This protocol is adapted from the synthesis of similar imidazolium halide salts.[2]

Materials:

-

1,2-dimethylimidazole (98%)

-

Ethyl iodide (99%)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,2-dimethylimidazole in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of ethyl iodide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the solid product, 1-Ethyl-2,3-dimethylimidazolium iodide, under vacuum.

Part 2: Anion Exchange to form Methyl Carbonate

This part of the protocol involves an anion exchange reaction. A common method is to first convert the halide salt to a hydroxide, followed by neutralization with an appropriate acid. However, for the methyl carbonate anion, a more direct route is often preferred, such as reaction with a metal methyl carbonate or through a continuous flow synthesis with dimethyl carbonate.

Materials:

-

1-Ethyl-2,3-dimethylimidazolium iodide (from Part 1)

-

Silver carbonate

-

Dimethyl carbonate

-

Methanol (anhydrous)

-

Filtration setup

-

Rotary evaporator

Protocol:

-

Dissolve the 1-Ethyl-2,3-dimethylimidazolium iodide in anhydrous methanol.

-

In a separate container, prepare a slurry of silver carbonate in dimethyl carbonate.

-

Slowly add the silver carbonate slurry to the methanolic solution of the imidazolium iodide with vigorous stirring. A precipitate of silver iodide will form.

-

Stir the reaction mixture at room temperature for 24 hours in the dark to prevent light-induced decomposition of silver salts.

-

After 24 hours, filter the mixture to remove the silver iodide precipitate.

-

Take the filtrate and remove the methanol and excess dimethyl carbonate under reduced pressure using a rotary evaporator.

-

The resulting liquid is this compound. Further purification may be required depending on the desired purity.

Application Note 1: Electrolyte for Electrochemical Reduction of CO₂

The electrochemical reduction of CO₂ into valuable fuels and chemicals is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Imidazolium-based ionic liquids have been shown to act as co-catalysts in this process, stabilizing the CO₂ radical anion intermediate and lowering the overpotential for the reaction. The methyl carbonate anion in this compound can also participate in the CO₂ capture and activation process.

Causality Behind Experimental Choices:

-

Choice of Electrode: Silver (Ag) is a common choice for the electroreduction of CO₂ to carbon monoxide (CO) due to its high Faradaic efficiency and relatively low cost compared to gold.

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺, is used to avoid water contamination in the electrolyte.

-

Counter Electrode: A platinum (Pt) wire or mesh is a standard choice for the counter electrode due to its catalytic activity and stability.

-

Electrolyte Preparation: The ionic liquid is typically dried under vacuum to remove any absorbed water, which can compete with CO₂ reduction and lead to the hydrogen evolution reaction. The electrolyte is then saturated with CO₂ by bubbling the gas through it for an extended period.

Protocol for CO₂ Electroreduction:

Materials:

-

This compound (dried under vacuum)

-

Three-electrode electrochemical cell

-

Silver (Ag) working electrode

-

Platinum (Pt) wire counter electrode

-

Ag/Ag⁺ non-aqueous reference electrode

-

Potentiostat/Galvanostat

-

Gas-tight syringe for product analysis

-

Gas chromatograph (GC) for product quantification

-

High-purity CO₂ and N₂ gas

Protocol:

-

Electrode Preparation:

-

Polish the Ag working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Sonciate the electrode in deionized water and then in ethanol to remove any polishing residue.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared Ag working electrode, Pt counter electrode, and Ag/Ag⁺ reference electrode.

-

Add the dried this compound to the cell.

-

-

Electrolyte Saturation:

-

Purge the electrolyte with N₂ for at least 30 minutes to remove any dissolved oxygen.

-

Record a cyclic voltammogram (CV) in the N₂-saturated electrolyte to determine the background current.

-

Purge the electrolyte with CO₂ for at least 60 minutes to ensure saturation.

-

-

Electrochemical Measurements:

-

Record a CV in the CO₂-saturated electrolyte over a potential range where CO₂ reduction is expected (e.g., from -1.5 V to -2.5 V vs. Ag/Ag⁺). A significant increase in cathodic current compared to the N₂-saturated electrolyte indicates CO₂ reduction.

-

Perform controlled potential electrolysis (chronoamperometry) at a fixed potential (determined from the CV) to generate products for analysis.

-

-

Product Analysis:

-

During electrolysis, periodically take gas samples from the headspace of the electrochemical cell using a gas-tight syringe.

-

Inject the gas samples into a GC to identify and quantify the products (e.g., CO, H₂, CH₄).

-

Application Note 2: Advanced Electrolyte for Lithium-Ion Batteries

The methyl carbonate anion of this compound is structurally similar to the organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) commonly used in commercial lithium-ion battery electrolytes. This suggests its potential as a component of novel electrolyte formulations. The ionic nature of the liquid could enhance safety by reducing flammability compared to conventional volatile organic solvents.

Causality Behind Experimental Choices:

-

Co-solvent Strategy: Pure ionic liquids often have high viscosities, which can limit ion transport and thus battery performance. Therefore, they are often used as co-solvents with traditional low-viscosity carbonate solvents.

-

Lithium Salt: Lithium hexafluorophosphate (LiPF₆) is the most common lithium salt in commercial batteries due to its good balance of properties, including ionic conductivity and electrochemical stability.

-

Electrode Materials: Standard electrode materials such as a graphite anode and a lithium cobalt oxide (LCO) or lithium iron phosphate (LFP) cathode are used to evaluate the performance of the new electrolyte in a standard battery configuration.

-

Cell Assembly: Coin cells are a convenient and widely used format for testing new battery materials and electrolytes in a research setting.

Protocol for Lithium-Ion Battery Electrolyte Formulation and Testing:

Materials:

-

This compound (anhydrous)

-

Ethylene carbonate (EC) and Dimethyl carbonate (DMC) (battery grade)

-

Lithium hexafluorophosphate (LiPF₆) (battery grade)

-

Graphite anode and LCO or LFP cathode

-

Celgard separator

-

Coin cell components (casings, spacers, springs)

-

Glovebox with an argon or nitrogen atmosphere

-

Battery cycler

Protocol:

-

Electrolyte Formulation (inside a glovebox):

-

Prepare a baseline electrolyte of 1 M LiPF₆ in a mixture of EC and DMC (e.g., 1:1 by volume).

-

Prepare the experimental electrolyte by adding a specific weight percentage of this compound to the baseline electrolyte (e.g., 10 wt%).

-

-

Coin Cell Assembly (inside a glovebox):

-

Punch out circular electrodes and separators of the appropriate size.

-

Dry all components under vacuum before assembly.

-

Assemble the coin cell in the following order: negative casing, spacer, graphite anode, separator, LFP/LCO cathode, spacer, spring, positive casing.

-

Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.

-

Crimp the coin cell to seal it.

-

-

Electrochemical Testing:

-

Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.

-

Perform an initial formation cycle at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.

-

Conduct galvanostatic cycling at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate the rate capability of the battery.

-

Perform long-term cycling at a moderate C-rate (e.g., C/5) to assess the capacity retention and coulombic efficiency over hundreds of cycles.

-

References

-

RoCo Global. 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. [Link]

-

García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 61141-61150. [Link]

Sources

Troubleshooting & Optimization

improving yield with 1-Ethyl-2,3-dimethylimidazolium methyl carbonate

As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 1-Ethyl-2,3-dimethylimidazolium methyl carbonate ([C₂C₁C₁im][O₂COMe] or [E-2,3-DMIM][MeCO₃]) to enhance reaction yields. This document moves beyond simple protocols to explain the fundamental principles governing the use of this advanced ionic liquid, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Advantage of a C2-Substituted Imidazolium Catalyst

This compound is a unique ionic liquid (IL) that functions as both a solvent and a potent basic catalyst. Its key structural feature is the methyl group at the C2 position of the imidazolium ring. This substitution is critical because it blocks the most acidic proton typically found on imidazolium cations, preventing deprotonation and subsequent degradation into an N-heterocyclic carbene (NHC) under basic conditions.[1] This inherent stability makes [E-2,3-DMIM][MeCO₃] a more robust and reliable choice for base-catalyzed reactions compared to its C2-unsubstituted counterparts (e.g., 1-Ethyl-3-methylimidazolium salts).

The methyl carbonate anion provides the basicity and nucleophilicity, driving a range of chemical transformations, including transesterifications, O-alkylations, and carbonate exchange reactions.[2] This guide will help you harness these properties while navigating common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and application of this compound.

Q1: What is this compound, and what are its primary applications for improving yield? A: It is an ionic liquid—a salt that is liquid below 100°C—composed of a 1-ethyl-2,3-dimethylimidazolium cation and a methyl carbonate anion.[3] Its primary role is as a stable, basic catalyst and reaction medium. It excels in applications such as:

-

Green Catalysis: Acting as a basic, nucleophilic catalyst for reactions like O-alkylation and esterification.[2]

-

Transesterification: Facilitating the synthesis of organic carbonates, which are valuable as electrolyte components in lithium-ion batteries and as green solvents.[4][5]

-

CO₂ Conversion: Serving as a medium for CO₂ conversion reactions, such as its cycloaddition to epoxides.[2]

-

Biomass Processing: Assisting in the dissolution and fractionation of lignocellulosic biomass due to its basicity.[2]

Q2: You mentioned the C2-methyl group provides stability. Why is this so important? A: Standard imidazolium cations (like 1-ethyl-3-methylimidazolium, [EMIM]⁺) have an acidic proton at the C2 position. In the presence of a strong base—or even a sufficiently basic anion like methyl carbonate—this proton can be removed, forming an N-heterocyclic carbene (NHC).[1] While NHCs are useful catalysts in their own right, their unintended formation represents a degradation of the parent ionic liquid, leading to an undefined and unstable catalytic system. By methylating the C2 position, [E-2,3-DMIM]⁺ lacks this acidic proton, significantly enhancing its stability in basic environments and ensuring that the catalytic activity originates predictably from the methyl carbonate anion.[1][6]

Q3: How should I properly handle and store this ionic liquid? A: Proper handling and storage are critical for maintaining its catalytic activity.

-

Hygroscopicity: The methyl carbonate anion is highly reactive towards water, which can hydrolyze it to bicarbonate and methanol, reducing its basicity.[7] Therefore, the IL must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container, preferably in a desiccator.

-

Purity: The product is often supplied as a solution in methanol to reduce viscosity and improve handling.[2][8] Be aware of the solvent and its potential influence on your reaction. Water is a critical impurity to monitor, with levels ideally below 2.0%.[9]

-

Safety: Like many chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[8] Avoid breathing vapors and ensure adequate ventilation.

Q4: How can I assess the purity of my this compound? A: Verifying purity is a crucial first step.

-

Water Content: Use Karl Fischer titration for precise measurement of water content. High water levels (>0.5%) can significantly inhibit reactions that rely on the basicity of the methyl carbonate anion.

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of both the cation and anion and detect impurities. The absence of a peak in the 9-10 ppm region of the ¹H NMR spectrum confirms the absence of the C2 proton, verifying the cation's identity.

-

Halide Content: Residual halides (Cl⁻, Br⁻) from the synthesis of the cation precursor are common IL impurities.[10] These can be detected by ion chromatography or qualitative tests (e.g., silver nitrate test after ion exchange).

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Problem: Low or No Reaction Conversion

This is the most frequent challenge. The cause can typically be traced to catalyst inactivation, mass transport limitations, or suboptimal reaction conditions.

dot

Caption: Troubleshooting logic for low reaction conversion.

Q: My reaction yield is much lower than expected. What should I check first? A: Suspect water contamination. The methyl carbonate anion readily reacts with water, forming less basic bicarbonate species, which will halt its catalytic activity.[7]

-

Action: Quantify the water content in your IL and reagents using Karl Fischer titration. If the water content is high (>500 ppm), dry the IL under high vacuum at a moderate temperature (e.g., 60-70°C) for several hours and re-run the experiment using anhydrous reagents and solvents under an inert atmosphere.

Q: I've confirmed my system is dry, but the conversion is still poor. What's the next step? A: Evaluate mass transport. Ionic liquids can be significantly more viscous than traditional molecular solvents, which can lead to poor mixing and slow reaction rates. This is especially true if you are using the neat IL without a co-solvent.

-

Action 1: Increase the mechanical stirring rate to improve mixing.

-

Action 2: Increase the reaction temperature. This will decrease the IL's viscosity and increase the reaction rate. However, be mindful of the thermal stability of your reactants and the IL itself.

-

Action 3: If using the neat IL, consider adding an anhydrous, polar aprotic co-solvent (e.g., acetonitrile, DMF). This can dramatically reduce viscosity and improve reaction kinetics.[2] The commercial availability of this IL as a 30% solution in methanol is a direct strategy to mitigate this very issue.[8]

Problem: Formation of Unexpected Byproducts

Q: My reaction is producing byproducts I didn't anticipate. What could be the cause? A: Consider side reactions involving the methyl carbonate anion. The [MeCO₃]⁻ anion is not just a base; it's also a competent nucleophile.

-

Mechanism: In addition to deprotonating your substrate as intended, it can participate in methylation or carboxymethylation side reactions, especially at elevated temperatures. For instance, in a transesterification reaction with ethanol to produce ethyl methyl carbonate, the anion itself is part of the catalytic cycle.[4][11] Understanding this dual role is key.

-

Action: Try lowering the reaction temperature to favor the desired kinetic pathway. Additionally, analyze the byproducts by GC-MS or LC-MS to gain insight into the side reactions, which can help you further refine the reaction conditions.

Problem: Difficulty in Product Isolation and IL Recycling

Q: How can I efficiently separate my product from the ionic liquid after the reaction? A: This is a classic challenge in IL chemistry due to their negligible vapor pressure.

-

For Volatile Products: If your product has a sufficiently low boiling point and is thermally stable, direct distillation or Kugelrohr distillation from the reaction mixture is the simplest method.

-

For Non-Volatile Products (Liquid-Liquid Extraction): This is the most common method. After the reaction, add a solvent that is immiscible with the ionic liquid but in which your product is soluble.

-

Add a non-polar solvent (e.g., diethyl ether, hexane, ethyl acetate) to the reaction mixture.

-

Stir vigorously to extract the product into the organic layer.

-

Separate the layers. Repeat the extraction 2-3 times.

-

Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

-

IL Recycling: The remaining ionic liquid can be purified for reuse by washing with a non-polar solvent to remove any residual organic compounds and then drying under high vacuum to remove any absorbed water or solvent.[12]

dot

Caption: General workflow for product isolation and IL recycling.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common procedures. Always adapt them to your specific substrate and equipment.

Protocol 1: General Procedure for Transesterification of Dimethyl Carbonate (DMC) with a Primary Alcohol

This protocol is adapted from methodologies for synthesizing mixed carbonates, a key application for this IL.[5]

-

Preparation: In a glovebox or under a stream of argon, add this compound (e.g., 5 mol%) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.

-

Reagent Addition: Add anhydrous primary alcohol (e.g., 1.2 equivalents) followed by dimethyl carbonate (1.0 equivalent) via syringe.

-

Reaction: Heat the mixture to the desired temperature (a typical starting point is 80-90°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC or ¹H NMR to observe the consumption of starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Isolate the product via distillation or liquid-liquid extraction as described in the troubleshooting section.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, GC-MS, IR).

| Parameter | Typical Range | Rationale |

| IL Loading | 1 - 10 mol% | Balances reaction rate with cost and ease of removal. |

| Temperature | 70 - 120 °C | Lower temperatures may be too slow; higher temperatures risk decomposition.[11] |

| Substrate Ratio | 1:1 to 1:5 (DMC:Alcohol) | Using an excess of the alcohol can drive the equilibrium towards the product.[5] |

| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. |

Table 1: Typical starting parameters for a transesterification reaction.

Protocol 2: Ionic Liquid Recycling and Purification

-

Extraction: After product isolation via extraction, retain the IL phase.

-

Washing: Add an equal volume of a non-polar solvent (e.g., hexane) to the IL phase, stir vigorously for 15 minutes, and decant the solvent. Repeat this washing step twice to remove residual organic impurities.

-

Drying: Place the washed IL in a Schlenk flask and connect it to a high-vacuum line. Heat the flask to 70-80°C with stirring for at least 4 hours to remove all volatile solvents and any absorbed water.

-

Verification: Before reuse, verify the purity of the recycled IL, paying close attention to the water content (Karl Fischer) to ensure its catalytic activity is restored.

References

[2] RoCo Global. 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. Available from: ResearchGate. (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Available from: [6] RSC Publishing. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Available from: [4] ResearchGate. Selective synthesis of methyl ethyl carbonate intensified by reactive distillation from consecutive transesterification of methyl carbonate and ethanol. Available from: [12] ResearchGate. Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. Available from: [Link] [9] Ottokemi. This compound ~50% In Methanol: Water (2:3). Available from: [11] Beilstein Journals. Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Available from: [Link] [10] Google Patents. US7763186B2 - Preparation and purification of ionic liquids and precursors. Available from: [3] PubChem. 1-Ethyl-2,3-dimethylimidazolium. Available from: [Link] ResearchGate. (PDF) Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over KATriz/Al¬2O3 catalyst. Available from: [Link] [8] RoCo Global. Safety Data Sheet: 1-Ethyl-3-methylimidazolium methylcarbonate, 30% in methanol. Available from: [1] RSC Publishing. Basic ionic liquids for catalysis: the road to greater stability. Available from: [Link] [7] RSC Publishing. Peralkylated imidazolium carbonate ionic liquids: synthesis using dimethyl carbonate, reactivity and structure. Available from: [Link]

Sources

- 1. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]

- 2. roco.global [roco.global]

- 3. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Peralkylated imidazolium carbonate ionic liquids: synthesis using dimethyl carbonate, reactivity and structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. roco.global [roco.global]

- 9. This compound ~50% In Methanol: Water (2:3) | 625120-68-5 | www.ottokemi.com [ottokemi.com]

- 10. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 11. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Temperature for 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate Synthesis

Welcome to the technical support center for the synthesis of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature during the synthesis of this promising ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a plausible and commonly employed multi-step synthesis route can be inferred from established methods for similar ionic liquids. This generally involves a two-step process:

-

Synthesis of the Cation Precursor: The first step is the quaternization of 1,2-dimethylimidazole with an ethylating agent, such as ethyl iodide, to form the 1-Ethyl-2,3-dimethylimidazolium iodide precursor. This reaction is typically carried out under reflux conditions.

-

Anion Exchange to Form the Methyl Carbonate: The second step involves an anion exchange reaction where the iodide from the precursor is replaced with a methyl carbonate anion. This can be achieved through various methods, including reaction with a methyl carbonate salt or through a transesterification reaction with dimethyl carbonate. High temperatures are often required for this step to proceed efficiently. For instance, the synthesis of the related 1-Ethyl-3-methylimidazolium methyl carbonate is performed at 200°C under continuous flow conditions[1].

Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?

Reaction temperature is a critical parameter for several reasons:

-

Reaction Kinetics: Higher temperatures generally increase the rate of reaction, leading to shorter reaction times and potentially higher yields.

-